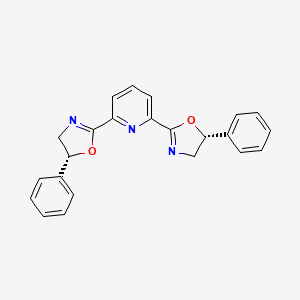![molecular formula C11H20N2O3 B8092056 tert-Butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B8092056.png)
tert-Butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate: is a complex organic molecule. It features a tert-butyl group attached to an octahydropyrrolo[3,4-b]morpholine structure, with a carboxylate functional group. Compounds like this are of great interest in the fields of medicinal chemistry and synthetic organic chemistry due to their potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate typically involves several steps:
Cyclization: : The formation of the pyrrolo[3,4-b]morpholine core can be achieved through a cyclization reaction.
Substitution: : tert-Butyl groups are often introduced via nucleophilic substitution reactions.
Esterification: : The carboxylate group can be formed by esterification of the corresponding acid.
Industrial Production Methods: : The large-scale production involves optimization of reaction conditions for higher yields and purity. This typically includes:
Catalysis: : Using catalysts to improve reaction efficiency.
Purification: : Employing techniques like recrystallization or chromatography for product purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation to introduce additional functional groups.
Reduction: : Reduction can occur at the carboxylate group, converting it to an alcohol.
Substitution: : Substitution reactions are possible at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidizing agents: : Like KMnO₄ or CrO₃.
Reducing agents: : Such as LiAlH₄ or NaBH₄.
Nucleophiles and electrophiles: : For substitution reactions under various conditions.
Major Products
Oxidized products: : Depending on the site of oxidation.
Reduced products: : Typically alcohols.
Substituted products: : With various functional groups attached.
Scientific Research Applications
Chemistry
As a building block for more complex molecules.
In the development of new synthetic methodologies.
Biology
Studied for potential biological activity, such as enzyme inhibition.
Medicine
Investigated for therapeutic properties, potentially in drug development.
Industry
Used in the synthesis of fine chemicals and materials science.
Mechanism of Action
The exact mechanism of action for biological or medicinal purposes can involve:
Molecular Targets: : Binding to specific proteins or enzymes.
Pathways: : Modulation of biochemical pathways, possibly affecting cellular processes.
Comparison with Similar Compounds
When compared to other similar compounds like:
tert-Butyl (4R,7R)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate
tert-Butyl (4S,7R)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate
The unique configuration of the (4aS,7aS) stereoisomer can lead to different chemical reactivity and biological activity. Its uniqueness lies in the spatial arrangement, affecting how it interacts with other molecules.
That’s the lowdown on tert-Butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate. Any other compounds you’re curious about?
Properties
IUPAC Name |
tert-butyl (4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXXIKSVHUSTOA-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@H](C1)OCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,2'S,3S,3'S)-4,4'-Di(anthracen-9-yl)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B8091996.png)



![(S)-[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B8092023.png)


![4-Bromo-2-methyl-2H-pyrazolo[3,4-C]pyridine](/img/structure/B8092048.png)
![Benzyl (3S,4R)-3-methyl-1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B8092049.png)
![2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B8092061.png)
![tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclopentane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate](/img/structure/B8092067.png)
